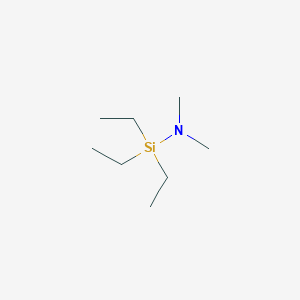

(N,N-Dimethylamino)triethylsilane

Übersicht

Beschreibung

(N,N-Dimethylamino)triethylsilane (also known as triethylsilyldimethylamine ) is a colorless liquid with the chemical formula C8H21NSi . It belongs to the organosilane family and is commonly used as a reducing agent and a precursor to silyl ethers .

Synthesis Analysis

The synthesis of this compound involves the reaction of triethylamine with trimethylsilyl chloride . The resulting product is (N,N-Dimethylamino)triethylsilane .

Molecular Structure Analysis

The molecule consists of 31 atoms : 21 hydrogen atoms, 8 carbon atoms, and 1 nitrogen atom. The Si-H bond is reactive .

Chemical Reactions Analysis

(N,N-Dimethylamino)triethylsilane is used as a reducing agent in various reactions. For example, it can reduce aldehydes and ketones to the corresponding hydrocarbons, cleave secondary alkyl ethers to produce silyl ethers, and participate in reductive amination reactions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry :

- Kawachi, Tanaka, and Tamao (1997) synthesized Tris[2-(dimethylamino)phenyl]silane and -germane compounds, noting their unique bonding structures and potential in organometallic chemistry (Kawachi, Tanaka, & Tamao, 1997).

- Tamao et al. (1999) researched the synthesis, structure, and reactivity of 1,ω-bis(pseudo-pentacoordinated) 1,ω-difluoro-oligosilanes bearing 8-(dimethylamino)-1-naphthyl groups, highlighting their thermochemical and photochemical properties (Tamao et al., 1999).

Peptide Synthesis Applications :

- Pearson et al. (1989) utilized triethylsilane as a scavenging agent in peptide synthesis, demonstrating its efficiency in removing protecting groups (Pearson et al., 1989).

Materials Science :

- Okada et al. (2014) investigated the use of bis(dimethylamino)dimethylsilane (BDMADMS) in the organometallic chemical vapor deposition of silicon nitride films, showing its utility in creating high-quality films (Okada et al., 2014).

Polymer Chemistry :

- Fuchise et al. (2010) reported on the group transfer polymerization of N,N-dimethylacrylamide using a system consisting of dialkylamino silyl enol ether as an initiator, showcasing advancements in polymer synthesis (Fuchise et al., 2010).

- Yamamoto et al. (2006) prepared polysilsesquioxane having dimethylamino groups and grafted thermoresponsive polymer, contributing to the development of advanced materials (Yamamoto et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

(N,N-Dimethylamino)triethylsilane is primarily used as a chemical intermediate in various reactions . It is a trialkylsilane, and the Si-H bond in it is reactive . This makes it a versatile reagent in organic synthesis, where it can interact with a variety of targets.

Mode of Action

The reactive Si-H bond in (N,N-Dimethylamino)triethylsilane allows it to participate in various chemical reactions. For instance, it can act as a reducing agent in the reductive etherification of aldehydes and ketones . In this process, (N,N-Dimethylamino)triethylsilane interacts with its targets (the carbonyl compounds) and reduces them to their corresponding ethers.

Biochemical Pathways

(N,N-Dimethylamino)triethylsilane affects the biochemical pathways of the compounds it interacts with. For example, in the reductive etherification of carbonyl compounds, it alters the carbonyl pathway, leading to the formation of ethers instead of alcohols . The downstream effects of this alteration can vary depending on the specific reaction and the compounds involved.

Result of Action

The result of (N,N-Dimethylamino)triethylsilane’s action is the transformation of the compounds it interacts with. For instance, in the reductive etherification of carbonyl compounds, it transforms the carbonyl compounds into ethers . This transformation occurs at the molecular level and can have various effects at the cellular level, depending on the specific compounds involved.

Action Environment

The action, efficacy, and stability of (N,N-Dimethylamino)triethylsilane can be influenced by various environmental factors. For example, it is sensitive to moisture and water, which can cause it to decompose . Therefore, it is typically used in environments where moisture can be controlled. Other factors, such as temperature and pH, can also affect its reactivity and the outcomes of the reactions it is used in.

Eigenschaften

IUPAC Name |

N-methyl-N-triethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAJIYKRQQZJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374371 | |

| Record name | dimethylaminotriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(N,N-Dimethylamino)triethylsilane | |

CAS RN |

3550-35-4 | |

| Record name | dimethylaminotriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

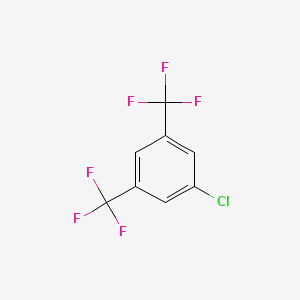

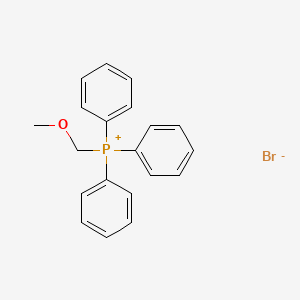

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

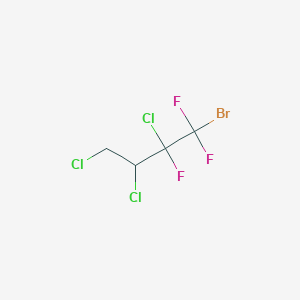

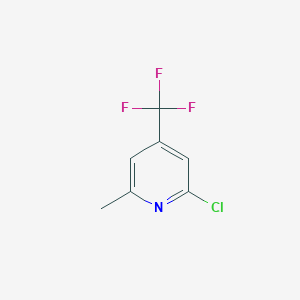

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)